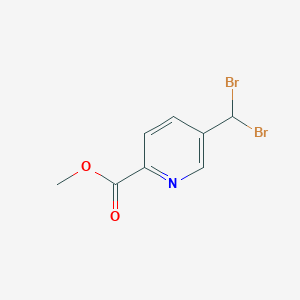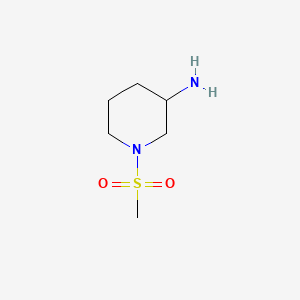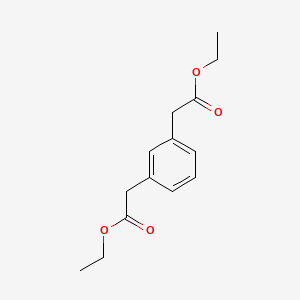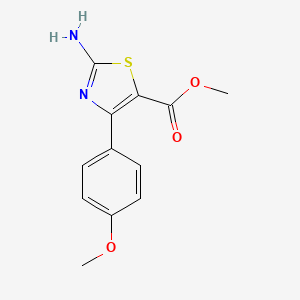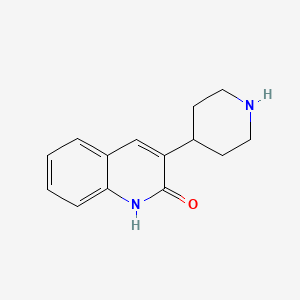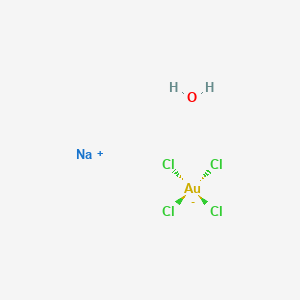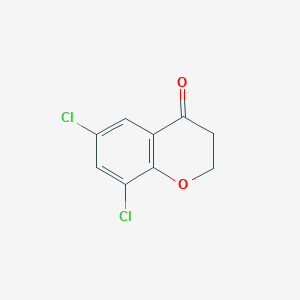
4-Chloro-2-methylpyridin-3-amine
Vue d'ensemble
Description
4-Chloro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.58 g/mol . It is a key intermediate in the synthesis of nevirapine .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylpyridin-3-amine involves several steps. It can be prepared from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, a one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyridin-3-amine shows one intramolecular N—H⋯Cl contact. The crystal packing is stabilized by an intermolecular N—H⋯N hydrogen bond .Chemical Reactions Analysis
4-Chloro-2-methylpyridin-3-amine is a versatile chemical compound used in various scientific research. It exhibits great potential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.Physical And Chemical Properties Analysis
4-Chloro-2-methylpyridin-3-amine has a molecular weight of 142.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 142.0297759 g/mol. Its topological polar surface area is 38.9 Ų .Applications De Recherche Scientifique
Chromatography and Mass Spectrometry
“4-Chloro-2-methylpyridin-3-amine” can be used in Chromatography or Mass Spectrometry applications . It can be used as a measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Suzuki Cross-Coupling Reaction
This compound can be used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
Quantum Mechanical Investigations
The compound is also used in quantum mechanical investigations . Density functional theory (DFT) studies were carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
Biological Activities
“4-Chloro-2-methylpyridin-3-amine” has been used in the study of biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were investigated .
Synthesis of Nevirapine
“4-Chloro-2-methylpyridin-3-amine” is a key intermediate for the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor, which has been established to be clinically useful for the treatment of infection by HIV-1 .
Formation of Methoxo-Bridged Copper (II) Complexes
“4-Chloro-2-methylpyridin-3-amine” acts as a ligand and forms methoxo-bridged copper (II) complexes . This can be used in various chemical reactions and studies .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Chloro-2-methylpyridin-3-amine might interact with its targets through a process involving oxidative addition and transmetalation . The compound could potentially donate electrons to form new bonds, contributing to the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Similar compounds are often characterized by their lipophilicity and water solubility , which can impact their bioavailability.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIJBBFOOLCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603440 | |
| Record name | 4-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyridin-3-amine | |
CAS RN |
1211399-74-4 | |
| Record name | 4-Chloro-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


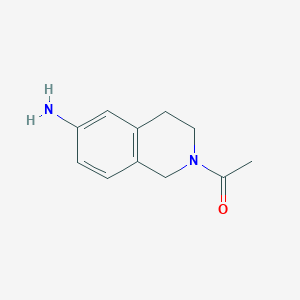
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)
